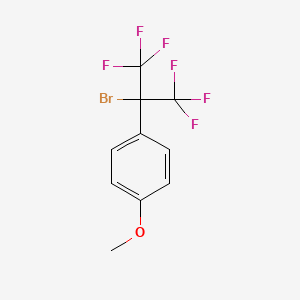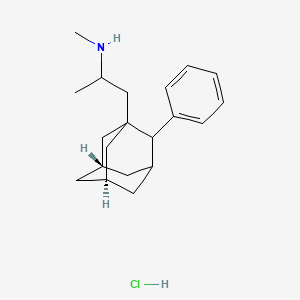
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride typically involves the reaction of 2-phenyladamantane with N-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential tool for studying neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as a stimulant.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride involves its interaction with molecular targets in the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to enhanced neuronal activity. The compound binds to specific receptors and transporters, modulating their function and resulting in its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: A well-known stimulant with similar effects on the central nervous system.
Methamphetamine: A potent stimulant with a similar mechanism of action but higher potency.
Phenethylamine: A naturally occurring compound with stimulant properties.
Uniqueness
N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its adamantane moiety contributes to its stability and lipophilicity, enhancing its ability to cross the blood-brain barrier and exert its effects .
Properties
Molecular Formula |
C20H30ClN |
|---|---|
Molecular Weight |
319.9 g/mol |
IUPAC Name |
N-methyl-1-[(5S,7R)-2-phenyl-1-adamantyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H/t14?,15-,16+,18?,19?,20?; |
InChI Key |
DREPSSCSPHCHTF-AQACDGFCSA-N |
Isomeric SMILES |
CC(CC12C[C@@H]3C[C@H](C1)CC(C3)C2C4=CC=CC=C4)NC.Cl |
Canonical SMILES |
CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

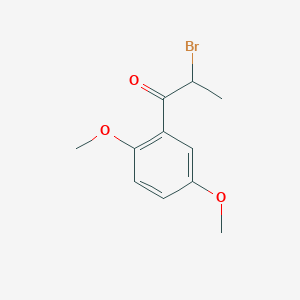
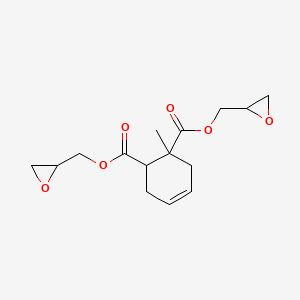
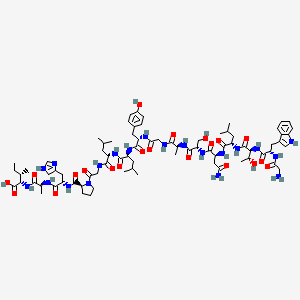
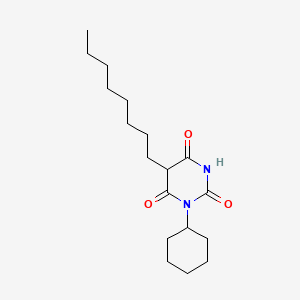
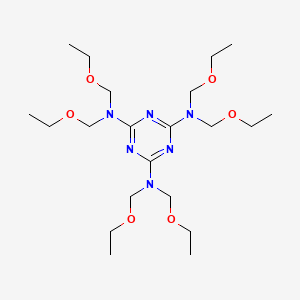
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
